
1-(3-Bromophenyl)piperidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-Bromophenyl)piperidin-4-one" is a brominated piperidinone derivative. Piperidinones are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, bonded to a carbonyl group. The presence of the bromophenyl group suggests potential for interesting chemical properties and reactivity due to the electron-withdrawing nature of the bromine atom.
Synthesis Analysis
The synthesis of related piperidinone compounds typically involves multi-step organic reactions. For instance, the preparation of a hydroxy-phenylquinolinone derivative was achieved using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the oxidation of a phenyl-piperidinyl ethanol with bromine led to the formation of a piperidin-2-one compound . These methods indicate that the synthesis of "1-(3-Bromophenyl)piperidin-4-one" could potentially involve similar strategies, such as the use of bromination agents and the construction of the piperidine ring followed by the introduction of the carbonyl group.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the absolute configuration of piperidinecarboxylic acid derivatives was elucidated using X-ray diffraction . The molecular geometry and electronic structure of piperidinone derivatives can also be studied using computational methods such as density functional theory (DFT), which provides insights into the conformational preferences and electronic distribution within the molecule .
Chemical Reactions Analysis
Piperidinone derivatives can undergo various chemical reactions. The presence of the carbonyl group makes them susceptible to nucleophilic attacks, and the bromophenyl group can participate in cross-coupling reactions. The reactivity of such compounds can be influenced by substituents in the beta-position of 1,3-dicarbonyl compounds, as seen in multicomponent reactions catalyzed by bromodimethylsulfonium bromide . These reactions can lead to the formation of highly functionalized piperidines, indicating that "1-(3-Bromophenyl)piperidin-4-one" may also be amenable to similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinone derivatives can be characterized using various spectroscopic techniques. FT-IR and FT-Raman spectroscopy can provide information on the vibrational structure of the compound , while NMR spectroscopy can offer insights into the electronic environment of the hydrogen and carbon atoms within the molecule . The molecular electrostatic potential (MEP) and natural bond orbital (NBO) analyses can be used to understand the stability and charge distribution in the molecule, which are important for predicting its reactivity .
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
1-(3-Bromophenyl)piperidin-4-on: dient als Vorläufer bei der Synthese verschiedener Piperidinderivate. Diese Derivate sind entscheidend für die Entwicklung neuer Arzneimittel, da sie in verschiedenen Klassen von Medikamenten vorkommen . Die Struktur der Verbindung ermöglicht intra- und intermolekulare Reaktionen, die zur Bildung von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen führen .
Pharmakologische Anwendungen
Piperidinderivate, einschließlich der von This compound abgeleiteten, werden in der Pharmakologie weit verbreitet eingesetzt. Sie weisen eine große Bandbreite an biologischen Aktivitäten auf und sind in Medikamenten enthalten, die verschiedene Krankheiten wie Krebs, Virusinfektionen und neurologische Erkrankungen behandeln .
Antikrebsmittel
Spezielle Piperidinderivate, die aus This compound synthetisiert werden, haben sich als potenzielle Antikrebsmittel erwiesen. Diese Verbindungen können die Proliferation von Krebszellen beeinträchtigen und könnten bei der Entwicklung neuer onkologischer Behandlungen eingesetzt werden .
Antimikrobielle und Antimykotische Anwendungen
Die antimikrobiellen und antimykotischen Eigenschaften von Piperidinderivaten machen sie wertvoll bei der Behandlung von Infektionen. Derivate von This compound könnten verwendet werden, um neue Antibiotika und Antimykotika zu entwickeln .
Analgetische und entzündungshemmende Anwendungen
Piperidinderivate sind bekannt für ihre analgetischen und entzündungshemmenden Wirkungen. Die Forschung an Derivaten von This compound könnte zur Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente führen .
Neurologische Erkrankungen
Verbindungen, die von This compound abgeleitet sind, wurden auf ihr Potenzial zur Behandlung neurologischer Erkrankungen untersucht. Dazu gehören Alzheimer-Krankheit, Depression und andere Erkrankungen, die das zentrale Nervensystem betreffen .
Wirkmechanismus
Target of Action
The primary target of 1-(3-Bromophenyl)piperidin-4-one, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor in the central nervous system that plays a key role in mediating the effects of opioids.
Mode of Action
Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, leading to a biological response. It has greater potency than morphine and less potency than fentanyl . Its analgesic effects are reversed by an opioid antagonist , indicating its action is specific to opioid receptors.
Pharmacokinetics
It’s known that brorphine is trafficked as its hydrochloride salt , which would be water-soluble. This suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Brorphine and their impact on its bioavailability are yet to be determined.
Result of Action
The activation of MOR by Brorphine leads to typical opioid effects such as respiratory depression and sedation . As a potent µ-opioid agonist, it would be expected to produce dependence similar to other opioid substances . Unverified online reports describe tolerance and withdrawal after repeated Brorphine use .
Action Environment
The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effects. Deaths involving Brorphine have been reported in several countries, commonly occurring after use of Brorphine in combination with other opioids or with benzodiazepines
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHASCGAIQGKHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640782 |
Source


|
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016769-81-5 |
Source


|
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

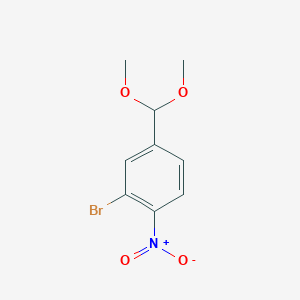

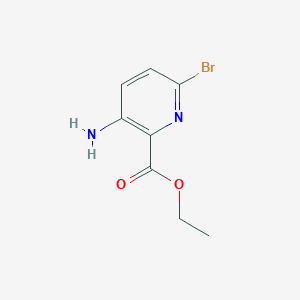
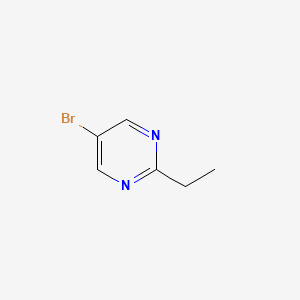
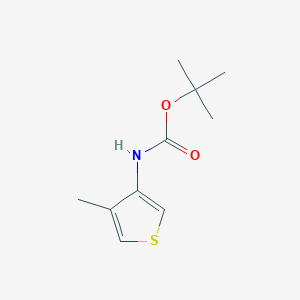
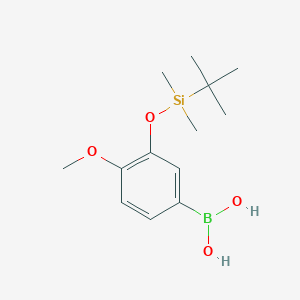

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

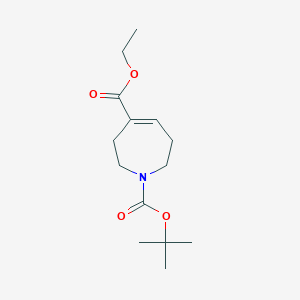

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)